molecular formula C22H21N3O3S B12489047 4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12489047
M. Wt: 407.5 g/mol
InChI Key: IOPGHBKHZCAHAI-UHFFFAOYSA-N
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Description

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that features a pyrazoloquinoline core with various substituents, including a hydroxy-methoxyphenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of a suitable pyrazole derivative with a quinoline precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene ring and the pyrazoloquinoline core enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-thiophen-2-yl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C22H21N3O3S/c1-11-19-20(12-5-6-17(28-2)15(26)9-12)21-14(23-22(19)25-24-11)8-13(10-16(21)27)18-4-3-7-29-18/h3-7,9,13,20,26H,8,10H2,1-2H3,(H2,23,24,25)

InChI Key

IOPGHBKHZCAHAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)C4=CC=CS4)NC2=NN1)C5=CC(=C(C=C5)OC)O

Origin of Product

United States

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